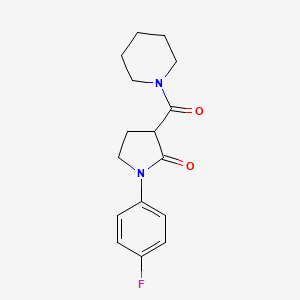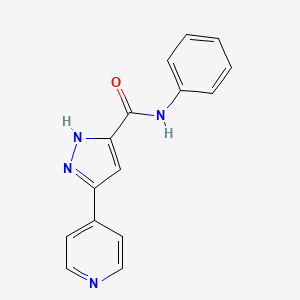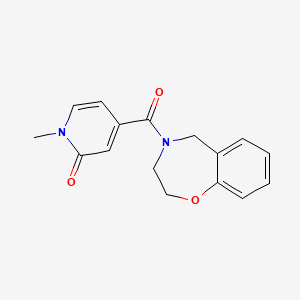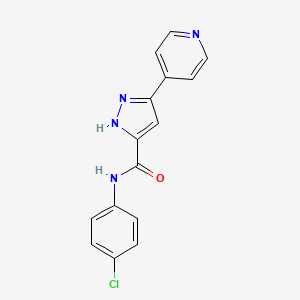![molecular formula C20H19N5O2 B7548391 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)
1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a piperazine derivative that has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The compound has also been shown to inhibit the activity of key enzymes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and angiogenesis. The compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine in lab experiments include its high yield, low toxicity in normal cells, and potential as an anticancer agent. However, the limitations of using the compound include its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Future Directions
There are several future directions for the research on 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine. One potential direction is to investigate the compound's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Another direction is to develop analogs of the compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential as an anticancer agent and has been extensively studied for its cytotoxic activity against various cancer cell lines. The compound's mechanism of action is not fully understood, but it is believed to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Further studies are needed to fully understand the compound's potential as a treatment for other diseases and to develop analogs with improved solubility and potency.
Synthesis Methods
The synthesis of 1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine involves the reaction of piperazine with 5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid and benzoyl chloride. The reaction takes place in the presence of a base and a solvent. The yield of the compound is reported to be high, making it a cost-effective method for the synthesis of this compound.
Scientific Research Applications
1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine has been extensively studied for its potential as an anticancer agent. Several studies have reported that the compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in inhibiting angiogenesis, which is a critical process for tumor growth and metastasis.
properties
IUPAC Name |
phenyl-[4-(3-pyridin-3-yl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-19(15-5-2-1-3-6-15)24-9-11-25(12-10-24)20(27)18-13-17(22-23-18)16-7-4-8-21-14-16/h1-8,13-14H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPPFZVNUTOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)

![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7548342.png)
![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)
![N-(4-methoxyphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7548348.png)





![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
methanone](/img/structure/B7548420.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)